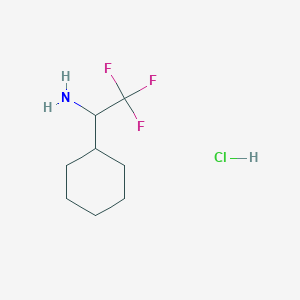

1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride

Description

1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride is a fluorinated amine salt characterized by a cyclohexyl group attached to a trifluoroethylamine backbone. Its molecular formula is C₈H₁₄ClF₃N, with a canonical SMILES representation of NC(C(F)(F)F)C1CCCCC1.Cl and an InChIKey of CERGJGMILXAJNN-UHFFFAOYSA-N . The compound is used in pharmaceutical synthesis, particularly as a chiral intermediate, due to its structural rigidity and fluorine-derived electronic effects.

Properties

IUPAC Name |

1-cyclohexyl-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERGJGMILXAJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735256 | |

| Record name | 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376357-98-0 | |

| Record name | 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1376357-98-0

- Molecular Formula : C10H14ClF3N

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets including receptors and enzymes involved in key biological pathways. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by modulating signaling pathways associated with cell proliferation and apoptosis.

- Neuroprotective Effects : Some findings propose potential neuroprotective benefits, possibly through the modulation of neurotransmitter systems.

Data Table: Biological Activity Overview

Case Studies

-

Anticancer Activity :

A study evaluated the effect of this compound on acute myeloid leukemia (AML) cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent for AML. The mechanism was linked to the inhibition of casein kinase 1α (CK1α), a critical regulator in cancer biology . -

Neuroprotective Effects :

In vitro experiments indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The protective mechanism appears to involve the modulation of glutamate receptors and reduction of reactive oxygen species (ROS) production .

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the pharmacological profiles of derivatives of this compound. Key findings include:

- Synthesis Optimization : A stereodivergent approach was developed for synthesizing this compound with improved yields and selectivity .

- Pharmacological Evaluation : Subsequent studies have highlighted its potential in combination therapies for enhancing anticancer efficacy while minimizing side effects associated with conventional treatments .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have identified 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride as a potential building block in the synthesis of compounds targeting acute myeloid leukemia (AML). A patent application describes its use in synthesizing 1-oxo-isoindoline-5-carboxamide compounds, which show promise in treating AML by inhibiting cancer cell proliferation . The trifluoromethyl group enhances the pharmacological properties of these compounds, making them more effective against resistant cancer strains.

1.2 Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Research has shown that modifications to the cyclopropyl carboxamide class can lead to potent antimalarial activity against Plasmodium falciparum. The structure-activity relationship (SAR) studies indicated that specific substitutions, including trifluoroethyl groups, can significantly impact the efficacy of these compounds against malaria parasites . This highlights the versatility of trifluoromethyl-containing amines in developing new antimalarial agents.

Chemical Reactivity and Synthesis

2.1 Castagnoli–Cushman Reaction

The compound serves as a substrate in the Castagnoli–Cushman reaction (CCR), a method used to synthesize diverse trifluoromethyl-substituted carboxylic acids. Research indicates that azomethines derived from trifluoroacetaldehyde hydrate exhibit varied reactivity in CCR, allowing for the efficient production of complex molecules with potential therapeutic applications . This reaction's adaptability makes it a valuable tool in organic synthesis.

Structural Characteristics and Stability

3.1 Physicochemical Properties

The incorporation of the trifluoromethyl group into organic molecules often enhances their metabolic stability and lipophilicity, which are crucial for drug design. Studies have demonstrated that compounds with this functional group tend to exhibit improved pharmacokinetic profiles, making them suitable candidates for further development in pharmaceutical applications .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Variation: Cycloalkyl Group Size

The size of the cycloalkyl substituent significantly influences physicochemical properties and biological activity. Key analogs include:

Key Findings :

Stereochemical Variations

Enantiomeric forms of cycloalkyl-trifluoroethylamine hydrochlorides display distinct biological activities:

Key Findings :

Chain Length and Positional Isomerism

Variations in the carbon chain or trifluoromethyl positioning alter solubility and target engagement:

| Compound Name | Structure Modification | Molecular Formula | Boiling Point (°C) | LogP |

|---|---|---|---|---|

| 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine HCl | Trifluoromethyl at C3 position | C₉H₁₇ClF₃N | Not reported | 2.1 |

| Target Compound | Trifluoromethyl at C2 position | C₈H₁₄ClF₃N | Not reported | 1.8 |

Key Findings :

- Longer carbon chains (e.g., propan-2-amine derivatives) reduce aqueous solubility but improve membrane permeability .

Preparation Methods

General Synthetic Route

The compound can be synthesized by the reaction of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine with hydrogen chloride to form the hydrochloride salt. However, the amine itself is typically prepared through reductive amination or nucleophilic substitution involving trifluoroacetaldehyde derivatives or trifluoroethylamine intermediates.

Preparation of the Amine Intermediate

Reductive Amination Using Fluoral Hydrate (Trifluoroacetaldehyde Hydrate):

Research demonstrates that fluoral hydrate reacts with cyclohexylamine or related amines to form azomethine intermediates, which upon reduction yield trifluoromethyl-substituted amines. This process typically uses molecular sieves for dehydration and catalytic acid (e.g., p-toluenesulfonic acid) in toluene under reflux with a Dean–Stark apparatus to remove water, facilitating Schiff base formation before reduction.Castagnoli–Cushman Reaction (CCR):

Azomethines derived from trifluoroacetaldehyde hydrate have been explored in CCR to yield trifluoromethyl-substituted amines and related cyclic compounds. Although primarily used for cyclic carboxylic acid derivatives, these methods offer insight into the reactivity of trifluoromethyl amines, which can be adapted for the synthesis of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrogen chloride in ethanol/water mixtures at controlled temperatures (25–50 °C). The reaction is typically carried out under stirring with slow addition of HCl to control pH and prevent degradation.

After completion, the solvent and water are removed under reduced pressure, yielding the hydrochloride as a crystalline solid with high purity and yield (typically >90%).

Detailed Preparation Procedure (Adapted from Analogous Trifluoroethylamine Hydrochloride Synthesis)

| Step | Reagents & Conditions | Details | Outcome |

|---|---|---|---|

| 1 | Dissolve 1-cyclohexyl-2,2,2-trifluoroethan-1-amine in ethanol/water | Cooling below 25 °C | Ensures controlled reaction environment |

| 2 | Slowly add saturated HCl solution dropwise | Maintain temperature < 25 °C | Prevents side reactions and controls pH |

| 3 | Raise temperature to 50 °C and stir for 1 hour | Promotes complete salt formation | Formation of hydrochloride salt |

| 4 | Remove solvents and water under vacuum (0.98 MPa) at 45 ± 5 °C | Distillation under reduced pressure | Isolation of solid hydrochloride salt |

| 5 | Dry and collect white crystalline product | Water content ~0.13% | High purity product, yield ~96% |

Note: This procedure is adapted from the synthesis of 2,2,2-trifluoroethylamine hydrochloride, which shares similar chemical behavior with the target compound.

Alternative Synthetic Approaches and Considerations

Reaction Monitoring and Purity Assessment

Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor reaction progress and assess product purity, with typical purities exceeding 95%.

Water content is controlled and minimized during drying steps to ensure stability and crystallinity of the hydrochloride salt.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting amine | 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine | Free base or precursor amine |

| Solvent | Ethanol/water mixture | Cooling below 25 °C during HCl addition |

| Hydrogen chloride source | Saturated HCl solution or HCl gas | Slow addition to control pH |

| Reaction temperature | 25–50 °C | Salt formation |

| Reaction time | 1 hour (salt formation) + distillation time | Distillation under reduced pressure to remove solvents |

| Vacuum pressure during distillation | ~0.98 MPa | Removes water and ethanol |

| Drying temperature | 45–60 °C | Vacuum drying to reduce water content |

| Product yield | ~90–96% | High yield crystalline hydrochloride salt |

| Product form | White crystalline solid | Low water content (~0.13%) |

Research Findings and Notes

The trifluoromethyl group significantly influences the reactivity of intermediates, often requiring careful control of reaction conditions to avoid side reactions and ensure high purity.

The use of molecular sieves and catalytic acids in the initial formation of Schiff bases from fluoral hydrate and amines is critical to drive the reaction toward the desired amine intermediates.

The hydrochloride salt formation is straightforward but must be carefully controlled with respect to temperature and pH to avoid decomposition or impurities.

Although direct preparation methods for this compound are limited in literature, analogous methods from trifluoroethylamine hydrochloride and related trifluoromethyl amines provide a reliable framework.

Q & A

Q. What are the optimal synthetic routes for 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride, and how can reaction conditions be standardized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, reacting cyclohexylmagnesium bromide with 2,2,2-trifluoroethylamine precursors under inert conditions (e.g., dry THF, -78°C to room temperature). Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Key parameters include maintaining anhydrous conditions, stoichiometric control of reactants, and purification via recrystallization (methanol/ether) to achieve >95% purity. NMR and LC-MS are critical for verifying structural integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and computational methods?

- Methodological Answer :

- NMR : Compare experimental H and F NMR spectra with literature data (e.g., H NMR: δ 1.2–1.8 ppm for cyclohexyl protons; F NMR: δ -70 to -75 ppm for CF groups) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns.

- Computational Validation : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare calculated vs. experimental IR/Raman spectra .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, methanol) but limited in water. Stability tests (TGA/DSC) show decomposition above 200°C. Store at -20°C under inert gas (argon) to prevent hygroscopic degradation. Use Karl Fischer titration to monitor moisture content during long-term storage .

Advanced Research Questions

Q. How does the trifluoroethylamine moiety influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : The CF group enhances electronegativity and metabolic stability, making it a key pharmacophore. For example, in dihydroorotate dehydrogenase (DHODH) inhibition assays (relevant to antimalarial research), the compound’s IC can be determined via fluorescence-based enzymatic assays. Compare with non-fluorinated analogs to isolate CF contributions to binding affinity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues.

- Metabolite Identification : Use LC-HRMS to detect fluorinated metabolites that may alter activity.

- Dose Optimization : Conduct PK/PD modeling to align in vitro potency with effective in vivo doses .

Q. How can this compound serve as a chiral building block in asymmetric synthesis?

- Methodological Answer : The cyclohexyl group provides steric bulk for chiral induction. For enantioselective applications:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

- Catalytic Asymmetric Reactions : Employ Pd-catalyzed cross-couplings or organocatalytic Mannich reactions to synthesize enantiopure β-amino alcohol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.